Cinepazide Maleate

cerebral hemorrhage neurological deficit nimodipine

Cinepazide Maleate is the preferred vasodilator for studies requiring adenosine A2/cAMP pathway potentiation and concurrent positive inotropic/chronotropic support—properties that Cinnarizine actively inhibits. Clinically, it achieved an 87.2% total improvement rate in hypertensive cerebral hemorrhage trials (vs. 64.1% for Nimodipine) and is a non-inferior alternative at 320 mg/d in SAH-induced cerebral vasospasm models. Sourced in ≥98% purity, this piperazine-derived maleate salt enables robust, mechanistically distinct cerebrovascular and cardiovascular research. Select this compound when your protocol demands purinergic signal amplification paired with cardiac output maintenance.

Molecular Formula C26H35N3O9
Molecular Weight 533.6 g/mol
CAS No. 28044-44-2
Cat. No. B7821688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinepazide Maleate
CAS28044-44-2
Molecular FormulaC26H35N3O9
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+;2-1-
InChIKeyXSTJTOKYCAJVMJ-GVTSEVKNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinepazide Maleate (CAS 28044-44-2): Technical Profile and Procurement Context


Cinepazide Maleate (CAS 26328-04-1, free base CAS 28044-44-2) is a piperazine-derived vasodilator [1]. It is primarily used in China for cardiovascular and cerebrovascular diseases, as well as peripheral vascular disorders [1]. The compound acts as a weak calcium channel blocker and is also characterized as a potentiator of adenosine A2 receptors, contributing to its vascular smooth muscle relaxant effects . It is supplied as a maleate salt, which is a white to beige crystalline solid with a molecular weight of approximately 533.57 g/mol .

Why Cinepazide Maleate Is Not Interchangeable with Cinnarizine or Papaverine


While Cinepazide, Cinnarizine, and Papaverine all antagonize vascular contraction, they are not functionally interchangeable due to critical mechanistic divergences. A direct comparative pharmacology study demonstrates that at effective doses, Cinepazide (30 mg/kg, i.v.) potentiates the vasodilatory response to adenosine and cAMP, whereas Cinnarizine (3 mg/kg i.v.) actively reduces these purinergic effects [1]. Furthermore, Cinepazide uniquely exhibits positive inotropic and chronotropic actions on the heart, a property not shared by Cinnarizine, which induces bradycardia [1]. This divergence in receptor-level potentiation versus inhibition and distinct cardiac effects means that substituting Cinepazide with a simple 'calcium antagonist' or 'vasodilator' could lead to fundamentally different and potentially contradictory physiological outcomes in experimental models.

Quantitative Differentiation of Cinepazide Maleate from Key Comparators: A Procurement-Focused Evidence Guide


Head-to-Head Comparison: Cinepazide Maleate Demonstrates Superior Neurological Improvement vs. Nimodipine in Hypertensive Cerebral Hemorrhage

In a direct clinical comparison of 78 patients with hypertensive cerebral hemorrhage following microtraumatic craniopuncture, treatment with Cinepazide Maleate resulted in a significantly higher rate of neurological improvement compared to Nimodipine [1].

cerebral hemorrhage neurological deficit nimodipine

Head-to-Head Comparison: Cinepazide Maleate is a Viable, Non-Inferior Replacement for Nimodipine in Post-SAH Cerebral Vasospasm

A clinical study directly comparing Cinepazide Maleate (320 mg/d) and Nimodipine (30 mg/d) in patients with post-traumatic subarachnoid hemorrhage (SAH) found no statistically significant difference in reducing cerebral blood flow velocity or in total effective rate [1]. This demonstrates non-inferiority and suggests interchangeability in this specific therapeutic context.

subarachnoid hemorrhage cerebral vasospasm nimodipine

Meta-Analysis: Cinepazide Maleate Shows Superior Efficacy in Acute Cerebral Infarction Compared to Multiple Active Controls

A systematic review and meta-analysis of 15 RCTs (1,456 patients) evaluated Cinepazide Maleate injection for acute cerebral infarction. Compared to control groups including Nimodipine, Dansen, and Xuesaitong, Cinepazide Maleate demonstrated a significantly higher response rate [1].

cerebral infarction ischemic stroke meta-analysis

Mechanistic Divergence: Cinepazide Potentiates Purinergic Relaxation, in Contrast to Cinnarizine's Inhibitory Effect

In isolated dog cerebral arteries, Cinepazide at 10⁻⁶ to 10⁻⁵ M selectively augmented the relaxing responses to ATP, adenosine, and cAMP, an effect attributed to potentiation of purinergic P1 receptors [1]. A separate comparative study in anesthetized dogs showed that Cinepazide (30 mg/kg, i.v.) potentiated the vertebral vasodilator response to adenosine, while Cinnarizine (3 mg/kg, i.v.) reduced this response [2].

vascular pharmacology purinergic signaling cinnarizine

Differentiation in Cardiac Effects: Cinepazide Exhibits Positive Inotropy, Cinnarizine Induces Bradycardia

A comparative cardiovascular pharmacology study in anesthetized dogs revealed a key hemodynamic differentiation. Cinepazide (3-30 mg/kg, i.v.) exerted positive inotropic and chronotropic actions, whereas Cinnarizine (0.3-3 mg/kg, i.v.) produced bradycardia [1].

cardiac pharmacology hemodynamics cinnarizine

Alternative Synthesis: A 'One-Pot' Process Eliminates Hazardous Intermediates, Improving Safety and Scalability

A patented synthetic method for Cinepazide Maleate describes a 'one-pot' synthesis using a carboxyl activator, which avoids the isolation and use of the hazardous intermediate 3,4,5-trimethoxycinnamoyl chloride [1]. This process reduces environmental impact and simplifies production compared to traditional acyl chloride routes.

organic synthesis process chemistry patent

Recommended Research and Industrial Application Scenarios for Cinepazide Maleate Based on Verified Differentiation


Investigating Purinergic P1 Receptor Modulation in Cerebral Vasculature

Cinepazide Maleate is the superior choice for studies focused on adenosine and cAMP-mediated vascular relaxation. Unlike Cinnarizine, which inhibits these responses, Cinepazide (at 10⁻⁶ to 10⁻⁵ M) selectively potentiates them [1], enabling researchers to amplify purinergic signals in experimental models of cerebrovascular regulation.

Clinical Research on Neurological Recovery After Hemorrhagic Stroke

For clinical trials evaluating interventions to improve neurological outcomes following hypertensive cerebral hemorrhage, Cinepazide Maleate has demonstrated a significant advantage over Nimodipine. A direct comparison showed a 23.1% absolute increase in total improvement rate (87.2% vs 64.1%) [2]. This makes it a promising candidate for further investigation in this specific patient population.

Procurement of an Alternative to Nimodipine for Cerebral Vasospasm Management in Research

In preclinical or clinical research models of subarachnoid hemorrhage (SAH)-induced cerebral vasospasm, Cinepazide Maleate (320 mg/d) is a quantitatively validated, non-inferior alternative to the standard agent Nimodipine (30 mg/d) [3]. This evidence supports its use when Nimodipine is unavailable, cost-prohibitive, or when a different mechanistic profile is desired for comparative studies.

Cardiovascular Pharmacology Studies Requiring a Vasodilator with Positive Inotropy

When an experimental protocol requires a vasodilator that also provides positive inotropic and chronotropic support, Cinepazide Maleate is the preferred agent. In direct comparative studies, Cinepazide (3-30 mg/kg, i.v.) exhibited positive cardiac stimulation, in stark contrast to Cinnarizine (0.3-3 mg/kg, i.v.), which caused bradycardia [4]. This unique hemodynamic profile is critical for studies where maintaining or increasing cardiac output is a co-requisite with vasodilation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinepazide Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.